molecular formula C15H17N3O2S B2372400 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide CAS No. 921820-85-1

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2372400
CAS No.: 921820-85-1
M. Wt: 303.38
InChI Key: VOWWVJUUAHATPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted at position 4 with an acetamido group (CH₃CONH-) and at position 2 with an N-(2-phenylethyl)acetamide moiety. The molecular formula is C₁₅H₁₇N₃O₂S, with a molecular weight of 319.38 g/mol. The compound’s structure combines aromatic (phenyl) and heterocyclic (thiazole) elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11(19)17-15-18-13(10-21-15)9-14(20)16-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H,16,20)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWWVJUUAHATPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation

The Hantzsch reaction remains the most widely employed method for constructing 1,3-thiazoles. For this target compound, ethyl 2-chloro-2-acetamidoacetate serves as the α-halocarbonyl precursor, reacting with thioacetamide under catalyst-free conditions.

Procedure :

  • Step 1 : Combine ethyl 2-chloro-2-acetamidoacetate (1.0 mmol) with thioacetamide (1.2 mmol) in anhydrous THF.
  • Step 2 : Stir at room temperature for 2 hours under nitrogen. Cyclization yields ethyl 2-acetamido-1,3-thiazole-4-carboxylate (88% yield).

Key Data :

Parameter Value
Solvent THF
Temperature 25°C
Reaction Time 2 hours
Yield 88%

Ester Hydrolysis and Amide Formation

The ester group at position 4 is hydrolyzed to a carboxylic acid, followed by coupling with 2-phenylethylamine :

Procedure :

  • Step 3 : Hydrolyze the ester using 2M NaOH in ethanol (reflux, 4 hours) to obtain 2-acetamido-1,3-thiazole-4-carboxylic acid (95% yield).
  • Step 4 : Activate the acid with EDCl/HOBt and react with 2-phenylethylamine in DMF (12 hours, 0°C → room temperature). Purify via recrystallization (ethanol/water) to yield the target compound (75% yield).

Key Data :

Parameter Value
Coupling Reagent EDCl/HOBt
Solvent DMF
Yield (Step 4) 75%

Direct Alkylation of Thiazole Intermediates

Bromomethyl Thiazole Synthesis

A halogenated intermediate enables nucleophilic substitution with 2-phenylethylamine. 4-Bromomethyl-2-acetamido-1,3-thiazole is synthesized via bromination of 4-hydroxymethyl derivatives.

Procedure :

  • Step 1 : Treat 4-hydroxymethyl-2-acetamido-1,3-thiazole with PBr₃ in dichloromethane (0°C, 1 hour). Isolate the bromide (82% yield).
  • Step 2 : React the bromide with 2-phenylethylamine (1.5 eq) and K₂CO₃ in acetonitrile (reflux, 6 hours). Yield: 68%.

Key Data :

Parameter Value
Brominating Agent PBr₃
Base K₂CO₃
Yield (Step 2) 68%

Post-Modification of Pre-Functionalized Thiazole Cores

Thiazole-4-Acetic Acid Activation

Pre-formed 2-acetamido-1,3-thiazole-4-acetic acid is activated as a mixed anhydride for amide bond formation.

Procedure :

  • Step 1 : React thiazole-4-acetic acid with isobutyl chloroformate in THF (−15°C, 30 minutes).
  • Step 2 : Add 2-phenylethylamine and stir at room temperature (12 hours). Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) (65% yield).

Key Data :

Parameter Value
Activation Reagent Isobutyl chloroformate
Solvent THF
Yield 65%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Hantzsch + Coupling High predictability; scalable Multi-step; purification challenges 70–88%
Direct Alkylation Fewer steps; avoids coupling reagents Bromide instability 60–68%
Post-Modification Flexible for diverse amines Requires pre-formed acid 60–75%

Critical Reaction Parameters

Solvent Selection

  • THF : Optimal for Hantzsch cyclization (polar aprotic, enhances nucleophilicity).
  • DMF : Preferred for amide coupling (high solubility of intermediates).

Temperature and Time

  • Hantzsch Reaction : Room temperature (2 hours) prevents side reactions.
  • Amide Coupling : Low temperature (0°C) minimizes racemization.

Structural Confirmation and Characterization

  • ¹H NMR : Key signals include δ 2.1 ppm (acetamido CH₃), δ 3.5 ppm (phenylethyl CH₂), and δ 7.3 ppm (aromatic protons).
  • HPLC Purity : >98% achieved via recrystallization (ethanol/water).

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole compounds depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:
Mirabegron functions primarily as a selective beta-3 adrenergic receptor agonist. This mechanism promotes relaxation of the detrusor muscle during the storage phase of the bladder fill cycle, thereby increasing bladder capacity and reducing urinary frequency and urgency.

Clinical Efficacy:
Clinical studies have demonstrated that Mirabegron effectively reduces symptoms associated with overactive bladder. In randomized controlled trials, patients reported significant improvements in the frequency of urination and episodes of urgency compared to placebo groups .

Case Studies

Case Study 1: Efficacy in Overactive Bladder
In a double-blind study involving over 500 patients with overactive bladder symptoms, Mirabegron was administered at doses of 25 mg and 50 mg. Results indicated a statistically significant reduction in daily urinary frequency and urgency episodes compared to placebo. Adverse effects were minimal, with dry mouth being the most commonly reported .

Case Study 2: Comparison with Antimuscarinics
A comparative study evaluated Mirabegron against traditional antimuscarinic agents such as oxybutynin. Patients treated with Mirabegron experienced fewer side effects related to dry mouth and constipation, which are common with antimuscarinic therapy. This highlights its favorable side effect profile and potential for broader use in patients intolerant to antimuscarinics .

Future Research Directions

Ongoing research is exploring additional therapeutic uses for Mirabegron beyond overactive bladder treatment. Potential applications include:

  • Neurological Disorders: Investigations into its anticonvulsant properties are underway, as initial studies suggest it may modulate sodium channels effectively, offering new avenues for treating seizure disorders .
  • Pain Management: Given its pharmacological profile, there is interest in evaluating Mirabegron’s efficacy in neuropathic pain models, where modulation of adrenergic pathways could provide relief without the side effects seen with traditional analgesics .

Mechanism of Action

The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Based Acetamides

Compound Name Molecular Formula Substituents/Key Features Biological Activity Source Evidence
2-(2-Acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide C₁₅H₁₇N₃O₂S Thiazole-4-yl with 2-acetamido; N-(2-phenylethyl) Not explicitly reported (structural analog to Mirabegron) N/A
Mirabegron C₂₁H₂₄N₄O₂S Thiazole-4-yl with 2-amino; complex aryl-ethyl chain Beta-3 adrenergic agonist (overactive bladder treatment)
Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) C₁₂H₁₃N₃O₃S Thiazole-2-yl with 4-hydroxy-3-methoxyphenyl Non-selective COX-1/COX-2 inhibitor (IC₅₀: 9.01 ± 0.01 μM)
Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) C₁₀H₁₁N₃O₂S Thiazole-4-yl with 2-amino; 2-methoxyphenol Selective COX-2 inhibitor (IC₅₀: 11.65 ± 6.20 μM)
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide C₁₇H₁₅N₃OS Thiazole-2-yl with diphenylacetamide Structural analog to benzylpenicillin; coordination ligand
N-(Furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide C₁₆H₁₄N₂O₂S Thiazole-4-yl with phenyl; N-furan-2-ylmethyl No explicit activity reported (structural focus)

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Mirabegron’s 2-amino-thiazole and extended aryl-ethyl chain are critical for its beta-3 adrenergic receptor agonism, whereas the target compound’s 2-acetamido group and simpler phenylethyl chain may alter receptor specificity or potency . Compound 6a/6b’s hydroxy-methoxyphenyl and methoxyphenol groups enhance COX isoform selectivity, highlighting how electron-donating substituents modulate enzyme inhibition .

Crystallographic and Stability Considerations: The diphenylacetamide derivative (C₁₇H₁₅N₃OS) forms intermolecular hydrogen bonds (N–H···N) and π-π interactions, stabilizing its crystal lattice.

Solubility and Pharmacokinetics :

  • Compounds with furan (C₁₆H₁₄N₂O₂S) or thiophene (C₁₆H₁₄N₂OS₂) substituents () may exhibit improved solubility compared to purely aromatic analogs due to heteroatom polarity.

Research Findings and Implications

  • Mirabegron’s Success: Its selective beta-3 agonism underscores the importance of amino-thiazole and hydroxy-ethylamine motifs in receptor targeting. Modifying these regions in the target compound could yield derivatives with enhanced selectivity .
  • COX Inhibition : The ~10 μM IC₅₀ values of compounds 6a/6b suggest moderate potency, but their structural simplicity (vs. NSAIDs like celecoxib) highlights opportunities for optimizing thiazole-based anti-inflammatory agents .
  • Synthetic Accessibility : The diphenylacetamide derivative () was synthesized via carbodiimide-mediated coupling, a method applicable to the target compound’s production .

Biological Activity

2-(2-acetamido-1,3-thiazol-4-yl)-N-(2-phenylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H15N3OS
  • Molecular Weight : 261.348 g/mol
  • CAS Number : 942278-60-6

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating conditions like diabetes and cancer.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious diseases.
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects against specific cancer cell lines, indicating its potential use in oncology.

Biological Activity Data

Activity TypeDescriptionReference
Enzyme InhibitionInhibits PTP1B, enhancing insulin sensitivity
AntimicrobialExhibits activity against various bacterial strains
CytotoxicityInduces apoptosis in cancer cells

Study on Insulin Sensitivity

A study evaluated the compound's effect on insulin sensitivity in diabetic models. The results indicated that it improved glucose tolerance and modulated insulin signaling pathways by affecting gene expression related to glucose metabolism.

Antimicrobial Evaluation

In vitro tests against common pathogens showed that this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, demonstrating its potential as an antimicrobial agent.

Cytotoxicity Assays

Cytotoxicity assays conducted on several cancer cell lines revealed that the compound induced cell death through apoptosis. The IC50 values ranged from 10 to 20 µM, indicating a promising therapeutic window for further development.

Q & A

Q. Critical parameters :

  • Temperature control (70–100°C for reflux).
  • Stoichiometric ratios (1:1.5 molar ratio of reactants to reagents).
  • Reaction monitoring via TLC (hexane:ethyl acetate, 9:1) .

Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and crystallographic methods ensures structural validation and purity assessment:

TechniquePurposeKey Parameters
¹H/¹³C NMR Confirm substituent positions and integrationChemical shifts (δ 7.2–8.1 ppm for aromatic protons; δ 2.1 ppm for acetamide methyl)
Mass Spectrometry (MS) Determine molecular weight and fragmentationm/z = 357.4 (M+H⁺)
X-ray Crystallography Resolve 3D geometry and intermolecular interactionsBond lengths (C–N: 1.33 Å; C–S: 1.74 Å)
IR Spectroscopy Identify functional groups (e.g., amide C=O stretch at 1650 cm⁻¹)

How does the compound’s molecular structure influence its reactivity?

The thiazole ring and acetamide groups drive reactivity:

  • Thiazole core : Participates in electrophilic substitution due to electron-deficient aromatic systems .
  • Acetamide linkage : Susceptible to hydrolysis under acidic/basic conditions; stability requires pH 6–8 .
  • Phenethyl group : Enhances lipophilicity, impacting solubility (logP ≈ 2.5) and membrane permeability .

Q. Functional group interactions :

  • Hydrogen bonding (N–H···O/N) stabilizes crystal packing .
  • π–π stacking between thiazole and aromatic moieties influences aggregation in solution .

How can computational methods predict the compound’s interactions with biological targets?

Advanced strategies include:

  • Molecular docking : Simulate binding to enzyme active sites (e.g., kinase inhibitors) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiazole) with bioactivity .

Validation : Compare computational predictions with experimental IC₅₀ values (e.g., <10 μM for kinase inhibition) .

What strategies resolve contradictions in biological activity data across studies?

Address discrepancies through:

  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific inhibition (kinase activity assays) .
  • Structural analogs : Compare activity of derivatives (e.g., halogen substitution at phenyl rings) to identify SAR trends .
  • Batch consistency : Ensure compound purity (>98%) and solvent standardization (DMSO concentration <0.1%) .

Example : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols .

What crystallographic insights explain its molecular interactions?

X-ray data reveal key intermolecular forces:

Interaction TypeParametersRole in Packing
N–H···N H-bond N–H = 0.847 Å, H···N = 2.23 Å, ∠ = 158°Forms R₂²(8) dimers
π–π stacking Cg3···Cg3 = 3.6977 Å (thiazole-thiazole)Stabilizes layered structures
C–H···π C–H···Cg distance = 3.42 ÅLinks adjacent molecular layers

How to design derivatives to enhance selectivity for specific biological targets?

Focus on structural modifications guided by SAR:

  • Thiazole substitution : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) to enhance target affinity .
  • Phenethyl chain variation : Replace with heteroaromatic groups (e.g., pyridyl) to modulate solubility and selectivity .
  • Bioisosteric replacement : Substitute acetamide with sulfonamide to improve metabolic stability .

Case study : Derivatives with 4-fluorophenylthio groups showed 3-fold higher selectivity for EGFR inhibition .

What are best practices for ensuring reproducibility in synthesis?

  • Standardized protocols : Document reaction times (±5%), solvent volumes (±2 mL), and quenching methods (ice-water vs. brine) .
  • Catalyst purity : Use freshly distilled triethylamine to avoid side reactions .
  • Batch analysis : Compare NMR spectra (δ ± 0.05 ppm) and HPLC retention times (±0.1 min) across batches .

Troubleshooting : Low yields (<50%) may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.